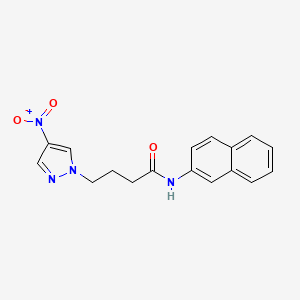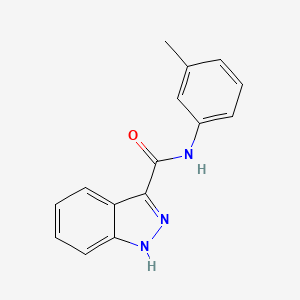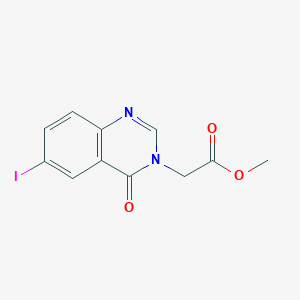
N-(2-oxo-1,2,3,4-tetrahydro-7-quinolinyl)-2-thiophenecarboxamide
Descripción general
Descripción
N-(2-oxo-1,2,3,4-tetrahydro-7-quinolinyl)-2-thiophenecarboxamide, also known as OTQ, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. OTQ has been found to have a unique mechanism of action that targets specific proteins, leading to its potential use as a research tool in the scientific community.
Mecanismo De Acción
N-(2-oxo-1,2,3,4-tetrahydro-7-quinolinyl)-2-thiophenecarboxamide binds to the hydrophobic pocket of MDM2, a protein that plays a critical role in regulating the activity of p53, a tumor suppressor protein. By binding to MDM2, N-(2-oxo-1,2,3,4-tetrahydro-7-quinolinyl)-2-thiophenecarboxamide prevents its interaction with p53, leading to increased p53 activity. Additionally, N-(2-oxo-1,2,3,4-tetrahydro-7-quinolinyl)-2-thiophenecarboxamide has been found to inhibit HIF-1α, a transcription factor that regulates the cellular response to hypoxia. Inhibition of HIF-1α by N-(2-oxo-1,2,3,4-tetrahydro-7-quinolinyl)-2-thiophenecarboxamide leads to decreased angiogenesis and tumor growth.
Biochemical and Physiological Effects
N-(2-oxo-1,2,3,4-tetrahydro-7-quinolinyl)-2-thiophenecarboxamide has been found to have several biochemical and physiological effects. Inhibition of MDM2 by N-(2-oxo-1,2,3,4-tetrahydro-7-quinolinyl)-2-thiophenecarboxamide leads to increased p53 activity, which in turn leads to cell cycle arrest and apoptosis in cancer cells. Inhibition of HIF-1α by N-(2-oxo-1,2,3,4-tetrahydro-7-quinolinyl)-2-thiophenecarboxamide leads to decreased angiogenesis and tumor growth. Additionally, N-(2-oxo-1,2,3,4-tetrahydro-7-quinolinyl)-2-thiophenecarboxamide has been found to have anti-inflammatory effects, which may have potential therapeutic applications in various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-oxo-1,2,3,4-tetrahydro-7-quinolinyl)-2-thiophenecarboxamide has several advantages as a research tool in the laboratory. It is a small molecule inhibitor that is easy to synthesize and has a well-defined mechanism of action. Additionally, it has been extensively studied for its potential therapeutic applications in various diseases. However, there are also limitations to its use. N-(2-oxo-1,2,3,4-tetrahydro-7-quinolinyl)-2-thiophenecarboxamide has been found to have low solubility in aqueous solutions, which may limit its use in certain experiments. Additionally, its potency may vary depending on the specific protein being targeted.
Direcciones Futuras
There are several future directions for research on N-(2-oxo-1,2,3,4-tetrahydro-7-quinolinyl)-2-thiophenecarboxamide. One potential area of study is the development of more potent and selective inhibitors of MDM2 and HIF-1α. Additionally, the potential therapeutic applications of N-(2-oxo-1,2,3,4-tetrahydro-7-quinolinyl)-2-thiophenecarboxamide in various diseases, including cancer and cardiovascular disease, should be further explored. Finally, the use of N-(2-oxo-1,2,3,4-tetrahydro-7-quinolinyl)-2-thiophenecarboxamide as a research tool in the study of cellular processes, including cell cycle regulation and DNA repair, should be further investigated.
Aplicaciones Científicas De Investigación
N-(2-oxo-1,2,3,4-tetrahydro-7-quinolinyl)-2-thiophenecarboxamide has been extensively studied for its potential use as a research tool in the scientific community. It has been found to be a potent inhibitor of several proteins, including MDM2, p53, and HIF-1α. These proteins are involved in various cellular processes, including cell cycle regulation, DNA repair, and hypoxia response. Inhibition of these proteins by N-(2-oxo-1,2,3,4-tetrahydro-7-quinolinyl)-2-thiophenecarboxamide has been shown to have potential therapeutic applications in cancer, cardiovascular disease, and other diseases.
Propiedades
IUPAC Name |
N-(2-oxo-3,4-dihydro-1H-quinolin-7-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c17-13-6-4-9-3-5-10(8-11(9)16-13)15-14(18)12-2-1-7-19-12/h1-3,5,7-8H,4,6H2,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYKFVXWHNGYRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B3746758.png)


![4-{4-[(4-fluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B3746771.png)
![4-[4-(2-furoylamino)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B3746784.png)
![4-{4-[(5-bromo-2-furoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B3746798.png)
![2-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol](/img/structure/B3746805.png)
![ethyl 3-[(2-methoxybenzoyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3746807.png)
![3-amino-5-chloro-N-(2-chlorobenzyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3746810.png)
![1,3-dimethyl-2,6-dioxo-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B3746822.png)
![2,4-dichloro-N-[2-(4-chlorophenyl)-1,1-dimethylethyl]-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B3746826.png)
![5,5'-[methylenebis(thio)]bis(1-ethyl-1H-tetrazole)](/img/structure/B3746833.png)

